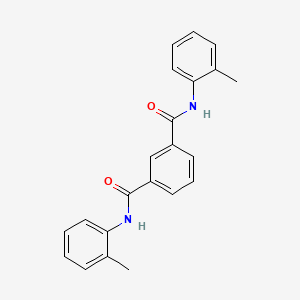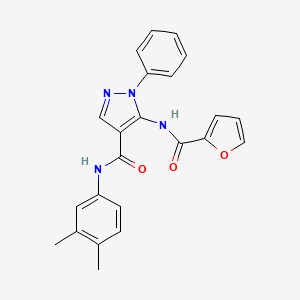![molecular formula C20H18FN3O B5527294 N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5527294.png)
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide, commonly known as FPh-PEN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
FPh-PEN exerts its effects through multiple mechanisms, including but not limited to:
1. Activation of the Nrf2 pathway: FPh-PEN activates the Nrf2 pathway, which is responsible for regulating cellular antioxidant defenses and reducing oxidative stress.
2. Inhibition of NF-κB: FPh-PEN inhibits the NF-κB pathway, which is responsible for regulating inflammation and immune responses.
3. Modulation of ion channels: FPh-PEN modulates ion channels, which are responsible for regulating cellular excitability and neuronal function.
Biochemical and Physiological Effects:
FPh-PEN has been shown to have various biochemical and physiological effects, including but not limited to:
1. Reduction of oxidative stress: FPh-PEN reduces oxidative stress by activating the Nrf2 pathway and increasing cellular antioxidant defenses.
2. Inhibition of inflammation: FPh-PEN inhibits inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
3. Modulation of ion channels: FPh-PEN modulates ion channels, which can affect cellular excitability and neuronal function.
实验室实验的优点和局限性
FPh-PEN has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. FPh-PEN is relatively easy to synthesize using a modified version of the Buchwald-Hartwig amination reaction.
2. FPh-PEN has shown promising results in various scientific research applications, making it a potential candidate for further study.
3. FPh-PEN has multiple mechanisms of action, which can make it a useful tool for studying various biological processes.
Limitations:
1. FPh-PEN has not been extensively studied in humans, and its safety and efficacy are not well-established.
2. FPh-PEN may have off-target effects, which can complicate its use in lab experiments.
3. FPh-PEN may have limited solubility in certain solvents, which can affect its use in certain experiments.
未来方向
There are several future directions for FPh-PEN research, including but not limited to:
1. Further studies on the safety and efficacy of FPh-PEN in humans.
2. Studies on the potential use of FPh-PEN in combination with other drugs for cancer therapy.
3. Studies on the potential use of FPh-PEN in the treatment of neurodegenerative diseases.
4. Studies on the potential use of FPh-PEN in the treatment of cardiovascular disease.
5. Studies on the potential use of FPh-PEN as a tool for studying various biological processes, including ion channel function and oxidative stress.
合成方法
FPh-PEN can be synthesized using a modified version of the Buchwald-Hartwig amination reaction. The reaction involves the coupling of 4-fluoroaniline with 2-phenylethylamine, followed by a palladium-catalyzed amination reaction with nicotinamide. The final product is obtained through purification using column chromatography.
科学研究应用
FPh-PEN has shown promising results in various scientific research applications, including but not limited to:
1. Cancer research: FPh-PEN has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
2. Neuroprotection: FPh-PEN has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for neuroprotective therapy.
3. Cardiovascular disease: FPh-PEN has been shown to improve cardiac function and reduce oxidative stress in animal models of cardiovascular disease.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-10-17(11-9-16)24-20(25)18-7-4-13-22-19(18)23-14-12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZHGXBYPSICFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)
![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)

![1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5527272.png)

![5-cyclohexyl-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5527289.png)
![{1-[5-(2-chlorophenyl)-2-furoyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5527296.png)
